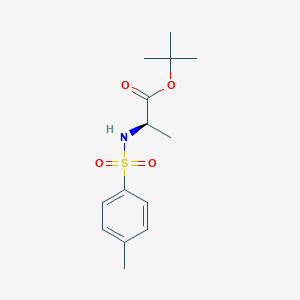
tert-Butyl tosyl-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl tosyl-D-alaninate: is a compound that combines the structural features of tert-butyl, tosyl, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tosyl-D-alaninate typically involves the protection of the amino group of D-alanine with a tert-butyl group, followed by the introduction of a tosyl group. One common method involves the use of tert-butyl chloroformate and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are often applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl tosyl-D-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tosyl group to a thiol group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium carbonate (K2CO3) in polar aprotic solvents are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl tosyl-D-alaninate is used as a building block in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional groups without interference .
Biology and Medicine: In medicinal chemistry, this compound is used in the design of peptide-based drugs. The tert-butyl and tosyl groups provide stability and enhance the bioavailability of the peptides .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl tosyl-D-alaninate involves the interaction of its functional groups with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity of the compound to its target. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
Tosyl-D-alanine: Similar structure but lacks the tert-butyl group.
tert-Butyl ester derivatives: Commonly used in organic synthesis for protection and stability.
Uniqueness: tert-Butyl tosyl-D-alaninate is unique due to the combination of tert-butyl and tosyl groups with D-alanine. This combination provides a balance of stability, reactivity, and selectivity that is valuable in various applications .
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1 |
InChI Key |
QERPRDHBJSPFGZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















